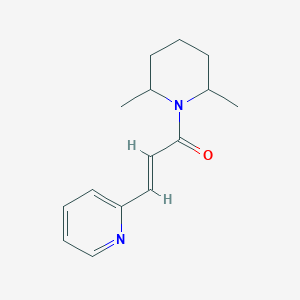
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMPP and belongs to the class of pyridine alkaloids.
Mécanisme D'action
DMPP acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor at a site distinct from the acetylcholine binding site, leading to an increase in the receptor's sensitivity to acetylcholine. This results in an enhanced release of neurotransmitters and improved cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have a number of biochemical and physiological effects. It enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. It also has anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation. In agriculture, DMPP reduces the loss of nitrogen from soil, leading to improved crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its effects can be highly dependent on the specific experimental conditions, making it important to carefully control experimental variables.
Orientations Futures
There are several potential future directions for DMPP research. In medicine, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, DMPP could be further studied as a potential herbicide and insecticide. In neuroscience, DMPP could be studied for its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders.
Méthodes De Synthèse
DMPP can be synthesized through various methods, including the reaction of 2,6-dimethylpiperidine with 2-chloro-3-pyridinecarbaldehyde in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarbaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, DMPP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce the loss of nitrogen from soil. It has also been studied for its potential use as a herbicide and insecticide.
In neuroscience, DMPP has been studied for its effects on the nervous system. It has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Propriétés
IUPAC Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-7-13(2)17(12)15(18)10-9-14-8-3-4-11-16-14/h3-4,8-13H,5-7H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZUVDRMUVAGNK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)
![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)